[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Overview
Description
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C11H14BFO4 and a molecular weight of 240.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an oxolan-2-ylmethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting 2-hydroxytetrahydrofuran with an appropriate halide under basic conditions.
Introduction of the fluoro group: Fluorination of the phenyl ring can be carried out using electrophilic fluorinating agents.
Boronic acid formation:
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic esters: Formed from oxidation reactions.
Boranes: Formed from reduction reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluoro and oxolan-2-ylmethoxy groups.
4-Fluorophenylboronic acid: Lacks the oxolan-2-ylmethoxy group.
2-(Oxolan-2-ylmethoxy)phenylboronic acid: Lacks the fluoro group.
Uniqueness
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid: combines the properties of fluoro and oxolan-2-ylmethoxy substituents, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-8-3-4-11(10(6-8)12(14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNSCLHDCBFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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